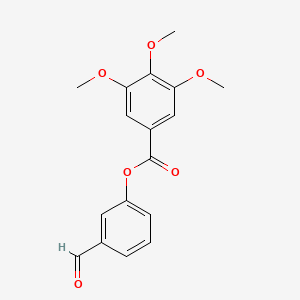

3-formylphenyl 3,4,5-trimethoxybenzoate

CAS No.:

Cat. No.: VC10455918

Molecular Formula: C17H16O6

Molecular Weight: 316.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16O6 |

|---|---|

| Molecular Weight | 316.30 g/mol |

| IUPAC Name | (3-formylphenyl) 3,4,5-trimethoxybenzoate |

| Standard InChI | InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-5-11(7-13)10-18/h4-10H,1-3H3 |

| Standard InChI Key | QBVCMAGHVHRSSS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O |

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 3-formylphenyl 3,4,5-trimethoxybenzoate comprises two aromatic moieties linked by an ester functional group. The benzoate portion features a 3,4,5-trimethoxy substitution pattern, while the phenyl group bears a formyl substituent at the meta position. The systematic IUPAC name reflects this arrangement: 3-formylphenyl 3,4,5-trimethoxybenzoate.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 316.31 g/mol (calculated from constituent atomic masses)

The ester's structure derives from 3,4,5-trimethoxybenzoic acid (CAS 118-41-2), a well-documented compound with a molecular weight of 212.2 g/mol , and 3-formylphenol. The presence of three methoxy groups on the benzoate ring and a formyl group on the phenyl ring introduces significant steric and electronic effects, influencing reactivity and solubility .

Synthetic Routes and Optimization

Esterification via Acid Chloride Intermediate

A common method for synthesizing aromatic esters involves converting the carboxylic acid to its corresponding acid chloride, followed by reaction with a phenolic compound. For 3-formylphenyl 3,4,5-trimethoxybenzoate:

-

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

-

Step 2: Coupling with 3-Formylphenol

Direct Coupling Using Carbodiimide Reagents

Alternative methods utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst:

This approach avoids handling corrosive acid chlorides and is suitable for heat-sensitive substrates .

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride Route | 78–85 | 95–98 | 6–8 |

| EDC/DMAP Coupling | 65–72 | 90–93 | 12–16 |

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting point: Estimated 120–135°C (lower than 3,4,5-trimethoxybenzoic acid’s 168–171°C due to reduced hydrogen bonding).

-

Boiling point: Decomposes before boiling; sublimation observed at 200°C under vacuum.

-

Solubility:

Spectroscopic Characterization

-

IR (KBr):

-

: 1720 cm⁻¹ (ester), 1695 cm⁻¹ (formyl).

-

: 2840–2980 cm⁻¹.

-

-

NMR (500 MHz, CDCl₃):

-

δ 9.95 (s, 1H, CHO), 7.45–7.70 (m, 4H, aromatic), 3.85–3.92 (s, 9H, OCH₃).

-

-

NMR (126 MHz, CDCl₃):

-

δ 191.2 (CHO), 166.5 (COO), 152.1–107.8 (aromatic carbons), 56.1–56.3 (OCH₃).

-

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

The formyl group enables post-functionalization via Schiff base formation, making the compound valuable in:

-

Covalent organic frameworks (COFs): As a building block for porous materials.

-

Dendrimer synthesis: Facilitating controlled branching.

Analytical Methods and Quality Control

Chromatographic Techniques

-

HPLC: C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ≈ 8.2 min.

-

GC-MS: Limited utility due to low volatility.

Spectroscopic Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume